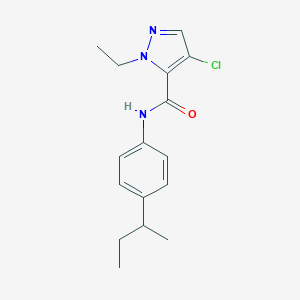
3-chloro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-chloro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and bacterial infection.
Biochemical and physiological effects:
Studies have shown that 3-chloro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide can modulate the expression of various genes and proteins that are involved in inflammation, tumor growth, and bacterial infection. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of matrix metalloproteinases, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity. The compound has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 3-chloro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases. Another area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Additionally, the compound could be further modified to improve its solubility and bioavailability, which would enhance its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-chloro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-6-methylbenzothiophene-2-carboxylic acid with thioamide and methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is purified by recrystallization to obtain a pure product.
Applications De Recherche Scientifique
3-chloro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
3-chloro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C14H11ClN2OS2 |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
3-chloro-6-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-3-4-9-10(5-7)20-12(11(9)15)13(18)17-14-16-6-8(2)19-14/h3-6H,1-2H3,(H,16,17,18) |
Clé InChI |
GRHHLSXOEITXJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=C(S3)C)Cl |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=C(S3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
